5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid
Overview
Description
5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid: is a derivative of glutamic acid, a non-essential amino acid that plays a crucial role in various biochemical processes. The compound features a tert-butoxycarbonyl (Boc) protecting group, a methylated nitrogen (N-Me), and a methoxy group (OMe) on the side chain. These modifications can influence the compound’s reactivity and solubility, making it useful in peptide synthesis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of glutamic acid is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting glutamic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Methylation of the Nitrogen: The protected glutamic acid is then subjected to methylation using a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Esterification of the Carboxyl Group: The carboxyl group on the side chain is esterified using methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the ester group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid is widely used in peptide synthesis as a building block. The Boc group serves as a protecting group for the amino group, allowing selective reactions at other functional groups.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving glutamic acid derivatives.
Medicine: The compound may be explored for its potential therapeutic applications, such as in the design of enzyme inhibitors or as a precursor for drug synthesis.
Industry: In the chemical industry, this compound can be used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted reactions. Upon deprotection, the amino group can participate in peptide bond formation. The methoxy group can influence the compound’s solubility and reactivity, affecting its interactions with other molecules.
Comparison with Similar Compounds
Boc-Glu(OMe)-OH: Similar structure but without the methylated nitrogen.
Fmoc-Glu(OMe)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-Asp(OMe)-OH: Aspartic acid derivative with a similar protecting group and esterification.
Uniqueness: 5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid is unique due to the combination of the Boc protecting group, methylated nitrogen, and methoxy group. These modifications can enhance its stability and reactivity, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
5-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(17)13(4)8(10(15)16)6-7-9(14)18-5/h8H,6-7H2,1-5H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNHSXSCXRYJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.